4-[(2,3-Dimethylphenyl)diazenyl]-3,5-dimethylpyrazole-1-carbothioamide
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Overview
Description
1H-PYRAZOLE-1-CARBOTHIOAMIDE,4-[2-(2,3-DIMETHYLPHENYL)DIAZENYL]-3,5-DIMETHYL- is a heterocyclic compound with significant biological activities. It is part of the pyrazole family, known for its diverse pharmacological effects, including anti-inflammatory, antileishmanial, and antimalarial activities .
Preparation Methods
The synthesis of 1H-PYRAZOLE-1-CARBOTHIOAMIDE,4-[2-(2,3-DIMETHYLPHENYL)DIAZENYL]-3,5-DIMETHYL- can be achieved through a one-pot multicomponent catalytic reaction. This involves the reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates in the presence of HAp/ZnCl2 nano-flakes at 60-70°C . This method offers high yields, a wide range of substrates, a simple procedure, and a short reaction time.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include hydrazine hydrate, arylidene malononitrile, and isothiocyanates. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-PYRAZOLE-1-CARBOTHIOAMIDE,4-[2-(2,3-DIMETHYLPHENYL)DIAZENYL]-3,5-DIMETHYL- has several scientific research applications:
Chemistry: It is used in the synthesis of various heterocyclic compounds.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For example, as a COX-2 inhibitor, it blocks the production of pro-inflammatory prostaglandins, reducing inflammation . Its antileishmanial and antimalarial activities are attributed to its ability to inhibit specific enzymes and pathways in the parasites .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 5-Amino-4-cyano-N-methyl-3-(p-tolyl)-1H-pyrazole-1-carbothioamide
- Hydrazine-coupled pyrazoles These compounds share similar biological activities but differ in their specific structures and the extent of their effects. 1H-PYRAZOLE-1-CARBOTHIOAMIDE,4-[2-(2,3-DIMETHYLPHENYL)DIAZENYL]-3,5-DIMETHYL- is unique due to its specific molecular structure, which contributes to its distinct pharmacological properties.
Properties
CAS No. |
35872-46-9 |
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Molecular Formula |
C14H17N5S |
Molecular Weight |
287.39 g/mol |
IUPAC Name |
4-[(2,3-dimethylphenyl)diazenyl]-3,5-dimethylpyrazole-1-carbothioamide |
InChI |
InChI=1S/C14H17N5S/c1-8-6-5-7-12(9(8)2)16-17-13-10(3)18-19(11(13)4)14(15)20/h5-7H,1-4H3,(H2,15,20) |
InChI Key |
XAMVNQKMENQXLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N=NC2=C(N(N=C2C)C(=S)N)C)C |
Origin of Product |
United States |
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